molecular formula C6H11N5 B14539587 5H-1,2,4-Triazolo[4,3-b][1,2,4]triazepine, 6,7,8,9-tetrahydro-6-methyl- CAS No. 62170-16-5

5H-1,2,4-Triazolo[4,3-b][1,2,4]triazepine, 6,7,8,9-tetrahydro-6-methyl-

Cat. No.: B14539587
CAS No.: 62170-16-5
M. Wt: 153.19 g/mol
InChI Key: YGNJDASCTXIMDZ-UHFFFAOYSA-N
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Description

5H-1,2,4-Triazolo[4,3-b][1,2,4]triazepine, 6,7,8,9-tetrahydro-6-methyl- is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of triazolotriazepines, which are known for their diverse pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-1,2,4-Triazolo[4,3-b][1,2,4]triazepine, 6,7,8,9-tetrahydro-6-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of bishydrazide with chloromethyloxadiazole in the presence of ethylenediamine . This reaction proceeds through a series of steps, including cyclization and annulation, to form the desired triazolotriazepine scaffold.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of cost-effective and readily available reagents is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5H-1,2,4-Triazolo[4,3-b][1,2,4]triazepine, 6,7,8,9-tetrahydro-6-methyl- undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at different positions on the triazolotriazepine ring, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazolotriazepine scaffold.

Scientific Research Applications

5H-1,2,4-Triazolo[4,3-b][1,2,4]triazepine, 6,7,8,9-tetrahydro-6-methyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 5H-1,2,4-Triazolo[4,3-b][1,2,4]triazepine, 6,7,8,9-tetrahydro-6-methyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5H-1,2,4-Triazolo[4,3-b][1,2,4]triazepine, 6,7,8,9-tetrahydro-6-methyl- stands out due to its specific structural configuration and the presence of a methyl group at the 6th position

Properties

CAS No.

62170-16-5

Molecular Formula

C6H11N5

Molecular Weight

153.19 g/mol

IUPAC Name

6-methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-b][1,2,4]triazepine

InChI

InChI=1S/C6H11N5/c1-5-2-3-7-6-9-8-4-11(6)10-5/h4-5,10H,2-3H2,1H3,(H,7,9)

InChI Key

YGNJDASCTXIMDZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCNC2=NN=CN2N1

Origin of Product

United States

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